
4-(2-Propenyl)-2-cyclohexen-1-one
Overview
Description
4-(2-Propenyl)-2-cyclohexen-1-one is a cyclic enone featuring a 2-propenyl (allyl) substituent at the 4-position of the cyclohexenone ring. This compound belongs to a broader class of substituted cyclohexenones, which are pivotal intermediates in organic synthesis due to their reactivity in conjugate additions, Diels-Alder reactions, and as precursors to natural products. For instance, compounds like 4-isopropyl-2-cyclohexenone (Cryptone) and 4-methylene-2-cyclohexen-1-one share core reactivity patterns but differ in substituent-driven behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ethers, which provides a straightforward route to obtain the desired product. The reaction typically requires heating the starting materials to high temperatures to facilitate the rearrangement process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 4-isopropylphenol. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions usually include the use of a suitable catalyst and controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
4-(2-Propenyl)-2-cyclohexen-1-one serves as a versatile building block in the synthesis of various organic compounds. It can undergo several reactions, including:
- Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, allowing for the construction of complex molecular frameworks.
- Diels-Alder Reactions: It can act as a diene in Diels-Alder reactions with electron-rich dienophiles, facilitating the formation of cyclic compounds .
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit biological activity relevant to pharmacology. For instance:
- Cannabinoid Receptor Affinity: Some studies have explored its analogs for their binding affinities to cannabinoid receptors (CB1 and CB2), suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .
- Synthesis of Analgesics: The compound has been utilized as an intermediate in the synthesis of novel analgesic agents that may offer improved efficacy and reduced side effects compared to existing medications .
Fragrance Chemistry
In fragrance chemistry, this compound is valued for its pleasant odor profile. It is employed as a key ingredient in various perfumes and scented products due to its ability to impart floral and fruity notes. Its stability and reactivity make it suitable for incorporation into complex fragrance formulations .
Polymer Development
The compound is also explored in polymer chemistry for its potential use in creating new materials. Its reactive double bond allows for incorporation into polymer matrices, which can enhance properties such as flexibility and thermal stability.
Case Study 1: Synthesis of Cannabinoid Analogs
A study investigated the synthesis of cannabinoid receptor ligands using this compound as a precursor. The results indicated that specific modifications to the structure could enhance receptor affinity, making these compounds promising candidates for further pharmacological evaluation .
Case Study 2: Fragrance Formulation
In an industry case study, the integration of this compound into a fragrance formulation demonstrated significant improvements in scent longevity and complexity. The study highlighted its effectiveness in enhancing floral notes while maintaining stability over time .
Mechanism of Action
The mechanism of action of 4-(2-Propenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial, anti-inflammatory, and antioxidant activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below summarizes key properties of 4-(2-Propenyl)-2-cyclohexen-1-one and its analogs, inferred from structural similarities and available
*Note: Data for this compound are extrapolated from analogs.
Key Observations:
- Lipophilicity (logP) : The allyl group in this compound likely reduces logP compared to Cryptone (isopropyl), which has higher hydrophobicity (logP = 2.00) due to its branched alkyl group .
- Steric and Electronic Effects: The unsaturated allyl group may enhance conjugation with the cyclohexenone ring, increasing reactivity in electrophilic additions.
- Volatility : Evidence from tomato leaf volatiles () suggests that substituents like isopropyl (Cryptone) correlate negatively with certain treatments, implying substituent-dependent volatility. The allyl group in the target compound may exhibit intermediate volatility compared to methylene or bulky silyl groups .
Biological Activity
4-(2-Propenyl)-2-cyclohexen-1-one, also known as allylcyclohexenone, is an organic compound characterized by a cyclohexene ring with a propenyl substituent and a ketone functional group. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzymatic interactions, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C_{10}H_{12}O
- Molecular Weight : 164.20 g/mol
- Structure : The compound features a cyclohexene ring with a double bond and a ketone group, which influences its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including enzyme inhibition and potential therapeutic effects. However, comprehensive research is still required to elucidate its full range of activities.
Enzymatic Interactions
Research suggests that this compound may interact with specific enzymes, potentially influencing metabolic pathways. While exact targets remain to be fully identified, the compound's structure implies it could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have shown that compounds structurally related to this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of similar chalcone-like structures have demonstrated varying degrees of cytotoxicity, indicating that the propenyl substituent may enhance or modulate these effects .
Compound | EC50 (µM) | CC50 (µM) | Remarks |
---|---|---|---|
A9 | 1.34 | 41.46 | Inhibitory activity against oseltamivir-resistant strains |
IIB-2 | Not specified | >100 | Reduced toxicity compared to precursor compounds |
The mechanism of action for this compound is not fully understood but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to impede virus proliferation by blocking nucleoprotein export in influenza viruses .
- Enzyme Inhibition : It may inhibit specific proteases or other enzymes critical for cellular function and viral replication.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- Chalcone Derivatives : Research indicates that chalcone-like derivatives with similar structural features exhibit significant antiviral activity against resistant strains of influenza virus, suggesting that modifications to the core structure can enhance efficacy while reducing toxicity .
- Antimicrobial Activity : Investigations into essential oils containing similar compounds have revealed antimicrobial properties, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Propenyl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step organic reactions. A common approach involves functionalizing a cyclohexenone core with a propenyl group through condensation or alkylation. For example, analogous syntheses of cyclohexenone derivatives (e.g., 4-methylene-2-cyclohexen-1-one) use oxidation of cyclohexane intermediates or Wittig reactions to introduce substituents . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect regioselectivity and yield. Optimization often requires iterative testing of parameters like reaction time (e.g., 12–24 hours for similar ketone alkylations) and stoichiometric ratios (e.g., 1:1.2 for carbonyl:alkenyl reagents).
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- NMR : The cyclohexenone core produces distinct signals at ~200 ppm (carbonyl carbon) and olefinic protons (δ 5.5–6.5 ppm in NMR). The propenyl group shows allylic coupling (J = 10–15 Hz) and characteristic splitting patterns .
- IR : A strong absorption band near 1680–1720 cm confirms the carbonyl group.
- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 136 (CHO) and fragmentation patterns consistent with cyclohexenone derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during propenyl group introduction to cyclohexenone?
- Conflicting regioselectivity may arise from competing electrophilic addition pathways. Methodological solutions include:
- Steric control : Bulky bases (e.g., LDA) favor less hindered positions during enolate formation.
- Transition-state stabilization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates.
- Computational modeling : DFT calculations predict favorable transition states for propenyl addition, guiding experimental design .
- Comparative analysis of byproducts (e.g., via GC-MS) identifies dominant pathways, enabling reaction optimization .
Q. How does the propenyl substituent influence the compound’s reactivity in Diels-Alder or Michael addition reactions?
- The electron-withdrawing cyclohexenone carbonyl activates the α,β-unsaturated system for cycloaddition. The propenyl group alters electron density distribution, which can be quantified via Hammett constants or frontier molecular orbital (FMO) analysis. For example:
- Diels-Alder : The dienophile reactivity is enhanced, with computed values correlating with experimental reaction rates .
- Michael addition : Steric effects from the propenyl group may reduce nucleophile accessibility, requiring kinetic studies to determine optimal conditions (e.g., using DBU as a base) .
Q. What analytical methods quantify trace impurities in this compound, and how are detection limits improved?
- HPLC-DAD/UV : Reverse-phase C18 columns (methanol/water mobile phase) separate impurities like unreacted cyclohexenone or oxidation byproducts. Limit of detection (LOD) can be reduced to <0.1% via signal averaging or derivatization (e.g., hydrazone formation) .
- GC-MS with SPME : Headspace solid-phase microextraction pre-concentrates volatile impurities, achieving LODs in the ppb range .
Q. Methodological Challenges and Data Interpretation
Q. How are conflicting spectral data (e.g., overlapping NMR signals) resolved for this compound?
- 2D NMR techniques (COSY, HSQC) differentiate overlapping proton environments. For example, HSQC correlates signals with specific carbons, resolving ambiguities in allylic or carbonyl-proximal protons .
- Deuterium exchange experiments identify exchangeable protons (e.g., enol tautomers) that may complicate spectra .
Q. What computational tools predict the compound’s adsorption behavior on catalytic surfaces or in environmental matrices?
- Molecular dynamics (MD) simulations : Model interactions with metal oxide surfaces (e.g., TiO) to predict adsorption kinetics. Parameters like solvent polarity and surface charge are critical .
- Quantitative structure-activity relationship (QSAR) models : Relate logP values and dipole moments to adsorption coefficients (e.g., ) in soil or aqueous systems .
Properties
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-61-4 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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